Trihexyltetradecylphosphonium

Extractive Desulfurization Fuel Purification Green Solvent

Trihexyltetradecylphosphonium ([P6,6,6,14]+) is a hydrophobic tetraalkylphosphonium cation (C32H68P+, MW 483.9 g/mol) that forms the core of the Cyphos® IL family. This cation, characterized by three hexyl chains and one long tetradecyl chain, yields ionic liquids that are commercially available on an industrial scale.

Molecular Formula C32H68P+
Molecular Weight 483.9 g/mol
CAS No. 374683-43-9
Cat. No. B14245789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexyltetradecylphosphonium
CAS374683-43-9
Molecular FormulaC32H68P+
Molecular Weight483.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC
InChIInChI=1S/C32H68P/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4/h5-32H2,1-4H3/q+1
InChIKeyPYVOHVLEZJMINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trihexyltetradecylphosphonium (CAS 374683-43-9) Ionic Liquid Procurement: Comparative Evidence for Scientific Selection


Trihexyltetradecylphosphonium ([P6,6,6,14]+) is a hydrophobic tetraalkylphosphonium cation (C32H68P+, MW 483.9 g/mol) that forms the core of the Cyphos® IL family [1]. This cation, characterized by three hexyl chains and one long tetradecyl chain, yields ionic liquids that are commercially available on an industrial scale [2]. The following evidence demonstrates why this specific phosphonium cation offers quantifiable performance advantages over alternative tetraalkylphosphonium and imidazolium ionic liquids in critical industrial applications.

Why Simple Anion or Cation Swaps in Phosphonium Ionic Liquids Lead to Unacceptable Performance Variation


Within the phosphonium ionic liquid class, seemingly minor structural modifications—such as altering the alkyl chain length distribution on the cation or replacing the anion—trigger non-linear and often dramatic changes in critical process parameters including viscosity, extraction efficacy, and thermal stability [1]. As an asymmetric cation, [P6,6,6,14]+ exhibits unique phase behavior and solvation properties compared to its symmetric counterparts [2]. Consequently, procurement decisions based solely on generic IL classifications without specific evidence for the trihexyltetradecylphosphonium cation risk significant underperformance in targeted separations, catalysis, or gas capture processes.

Quantitative Performance Differentiation: Trihexyltetradecylphosphonium vs. Closest Ionic Liquid Analogs


Fuel Desulfurization: [P6,6,6,14]Cl Achieves 81.5% DBT Removal vs. Alternative Phosphonium and Imidazolium Systems

Trihexyltetradecylphosphonium chloride ([P6,6,6,14]Cl) demonstrates superior extractive desulfurization (EDS) efficiency for dibenzothiophene (DBT) removal from model fuel compared to other ionic liquid classes and other phosphonium-based extractants. [P6,6,6,14]Cl achieved an 81.5% DBT removal efficiency in a single-stage extraction at 30°C within 30 minutes using a 1:1 mass ratio [1]. In contrast, a comparative study of phosphonium docusate ILs showed that the symmetric cation [P8,8,8,8] exhibited a higher viscosity (1925 mPa·s) and fundamentally different liquid behavior than the asymmetric [P6,6,6,14]+ cation (1925 mPa·s for [P6,6,6,14][doc]), highlighting the non-interchangeability of phosphonium cations [2]. Furthermore, [P6,6,6,14]Cl is recognized as less expensive and chemically more stable than widely used imidazolium-based ILs, which suffer from higher cost and potential fluoride toxicity issues [1].

Extractive Desulfurization Fuel Purification Green Solvent

CO2 Capture Capacity: [P6,6,6,14][NTf2] Demonstrates Superior Molar Fraction Solubility vs. Imidazolium-Based ILs

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide ([P6,6,6,14][NTf2]) exhibits a CO2 sorption capacity that surpasses that of widely studied imidazolium-based ionic liquids. Research indicates that phosphonium ILs can dissolve larger amounts of CO2 on a molar fraction basis than their imidazolium counterparts [1]. Specifically, [P6,6,6,14][NTf2] has been identified as the IL with the largest CO2 sorption capacity reported at the time of its publication [1]. This contrasts with the performance of other IL classes, where CO2 solubility is often lower under identical operational conditions [2].

CO2 Capture Gas Separation Greenhouse Gas Mitigation

Viscosity Management in CO2 Capture: [P6,6,6,14][Pro] Exhibits Only 2x Viscosity Increase Upon CO2 Absorption vs. 100x Increase for Analogs

In amine-functionalized anion-tethered ionic liquids for CO2 capture, the dramatic viscosity increase upon CO2 complexation is a major process hurdle. Trihexyltetradecylphosphonium prolinate ([P6,6,6,14][Pro]) shows a unique and quantifiably superior behavior. Its viscosity increased by only a factor of 2 when fully complexed with 1 bar of CO2 at room temperature [1]. In stark contrast, all other amino acid-based ILs investigated in the same study, and those reported in the literature, typically increase in viscosity by two orders of magnitude (factor of 100) upon CO2 complexation [1].

CO2 Capture Viscosity Control Process Economics

Rare Earth Element Extraction: [P6,6,6,14][HNA] Achieves >80% Ce, Nd, Lu Extraction Efficiency with Low Leaching (0.8-1.2%)

The task-specific ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P6,6,6,14][HNA]) demonstrates high extraction efficacy for rare earth elements (REEs) with exceptionally low leaching. In single-element extraction experiments at room temperature and pH 2.5, [P6,6,6,14][HNA] achieved satisfactory extraction efficacies (>80%) for Ce, Nd, and Lu after 6 hours [1]. Critically, the leaching of the extractant into the aqueous phase remained low, ranging between 0.8% and 1.2% across all extractions [1]. This performance is benchmarked against the general requirement for stable and reusable extractants, where minimizing IL loss is paramount for process economics and environmental compliance.

Rare Earth Recovery Hydrometallurgy Sustainable Mining

Catalytic Epoxidation: [P6,6,6,14][Fosf] and [P6,6,6,14][Cl] Identified as Most Effective Cocatalysts vs. Other Phosphonium Salts

In the epoxidation of rapeseed oil fatty acid methyl esters using the H3PW12O40/quaternary phosphonium salt (QPS) catalytic system, trihexyltetradecylphosphonium-based QPSs outperformed their tributyltetradecylphosphonium ([P4,4,4,14]+) and tetraoctylphosphonium ([P8,8,8,8]+) counterparts. Specifically, the QPSs with the [P6,6,6,14]+ cation, [P6,6,6,14][Fosf] and [P6,6,6,14][Cl], were selected as the most effective cocatalysts in the studied epoxidation process [1]. For comparison, under similar conditions, [P8,8,8,8][Br] achieved a maximum epoxy number of 0.273 mol/100g at 323 K, while [P6,6,6,14][Cl] achieved a significantly higher maximum epoxy number of 0.306 mol/100g at the same temperature [1].

Epoxidation Biobased Chemicals Catalysis

Validated Application Scenarios for Trihexyltetradecylphosphonium-Based Ionic Liquids


Extractive Desulfurization (EDS) of Liquid Fuels

Utilize trihexyltetradecylphosphonium chloride ([P6,6,6,14]Cl) as a high-performance, stable, and cost-effective solvent for the removal of refractory sulfur compounds like dibenzothiophene (DBT) from diesel and gasoline. The quantified 81.5% single-stage DBT removal efficiency at 30°C with a 1:1 mass ratio [1] makes it a strong candidate for replacing energy-intensive hydrodesulfurization (HDS) or as a polishing step to meet ultra-low sulfur regulations.

Post-Combustion CO2 Capture with Amine-Functionalized ILs

Employ trihexyltetradecylphosphonium prolinate ([P6,6,6,14][Pro]) in CO2 absorption systems where managing solvent viscosity is critical. Its unique property of undergoing only a 2-fold viscosity increase upon CO2 complexation—compared to the 100-fold increase typical of other amino acid-based ILs [1]—enables lower pumping costs, improved heat transfer, and more efficient process operation in industrial CO2 scrubbers.

Hydrometallurgical Recovery of Rare Earth Elements (REEs)

Deploy trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate ([P6,6,6,14][HNA]) for the selective liquid-liquid extraction of valuable REEs (Ce, Nd, Lu) from acidic leach solutions. The combination of high extraction efficacy (>80%) and exceptionally low extractant leaching (0.8-1.2%) [1] ensures high metal recovery rates while minimizing solvent loss and cross-contamination, key factors for sustainable and economical rare earth processing.

Biobased Epoxidation Catalysis

Use trihexyltetradecylphosphonium chloride ([P6,6,6,14]Cl) as a cocatalyst in the epoxidation of vegetable oil-derived fatty acid methyl esters (FAMEs). Its performance, demonstrated by a maximum epoxy number of 0.306 mol/100g at 323K [1], which is 12% higher than its symmetric tetraoctylphosphonium analog, makes it the preferred choice for maximizing the yield of epoxidized products used as bioplasticizers and renewable lubricants.

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